

Performance Guide: N,N-Dioctyl-Formamide (DDOF) in Solvent Extraction

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Compound of Interest

Compound Name: *N,N-Dioctyl-Formamide*

CAS No.: 6280-57-5

Cat. No.: B1596055

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Comparative Analysis of Diluent Effects and Extraction Efficiency

Executive Summary

N,N-Dioctyl-Formamide (DDOF) represents a specific class of monoamide extractants characterized by a formyl group attached to a dioctyl-substituted amine. While structurally related to promising alternative extractants like N,N-Dihexyloctanamide (DHOA), DDOF is chemically distinct due to the lack of an alkyl group on the carbonyl carbon.

Key Technical Verdict:

- **Extraction Potency:** DDOF acts as a weak monodentate ligand. Unlike its acetamide or propionamide homologs, the formyl hydrogen offers no inductive electron donation, reducing the basicity of the carbonyl oxygen and thus its coordination strength toward actinides (U, Pu, Am).
- **Primary Relevance:** DDOF is most frequently encountered as a radiolytic degradation product of N,N,N',N'-tetraoctyldiglycolamide (TODGA). Its presence typically signals solvent

degradation, though it does not induce third-phase formation as aggressively as acidic degradation products.

- Diluent Sensitivity: Performance is highly dependent on the diluent's polarity. Aliphatic diluents (n-dodecane) maximize distribution ratios but risk third-phase formation; aromatic diluents (toluene) eliminate third-phase risks but suppress extraction efficiency.

Chemical Mechanism & Properties[1][2][3][4]

Ligand Structure and Basicity

The extraction capability of amides relies on the coordination of the carbonyl oxygen to the metal center.

- General Amide Formula:
- DDOF Structure:

The Inductive Deficit: In DDOF, the substituent on the carbonyl carbon is a Hydrogen atom. Hydrogen has a negligible inductive effect (

) compared to the methyl group in N,N-Dioctylacetamide (DDOA) or the pentyl/hexyl chains in DHOA.

- Consequence: The electron density on the carbonyl oxygen in DDOF is lower than in DDOA or TBP. Therefore, DDOF forms weaker inner-sphere complexes with actinides (), resulting in lower Distribution Ratios ().

Mechanism of Action

DDOF extracts via a solvation mechanism similar to TBP, typically forming neutral adducts:

- Stoichiometry (x): Typically 2 or 3, depending on the diluent and metal charge.

Performance in Different Diluents

The choice of diluent dictates the thermodynamics of the extraction and the hydrodynamic stability (third-phase formation).

Table 1: Diluent Performance Matrix for DDOF

Diluent Class	Representative Solvent	Extraction Efficiency ()	Third Phase Risk	Hydrodynamic Stability	Technical Notes
Aliphatic	n-Dodecane	High	High	Moderate	Non-polar nature forces the metal-ligand complex to aggregate. High risk of splitting into a heavy, metal-rich third phase at high loading.
Aromatic	Toluene / Xylene	Medium	Low	High	-interaction solvates the polar metal-DDOF complex effectively, preventing third phase but competing slightly with the ligand, lowering .
Polar	1-Octanol	Low	None	High	Hydrogen bonding with the extractant reduces the free ligand

activity significantly. Useful only as a modifier.

Strong interaction between solvent and extractant suppresses extraction. Historically used for mechanistic studies only.

Chlorinated Chloroform Very Low None High

The Aliphatic Challenge (Third Phase Formation)

In n-dodecane, DDOF complexes (e.g.,

) are polar species in a non-polar ocean.

- Phenomenon: As metal concentration increases, these polar complexes self-aggregate (reverse micelles).
- Critical Limit: Once the "Limiting Organic Concentration" (LOC) is reached, the organic phase splits.
- Mitigation: Unlike TBP, DDOF has long octyl chains which improve solubility compared to butyl chains, but the lack of branching (linear octyl) makes it less soluble than branched isomers (e.g., 2-ethylhexyl variants).

Comparative Analysis

Table 2: DDOF vs. Major Alternatives

Feature	N,N-Dioctyl-Formamide (DDOF)	N,N-Dihexyloctanamide (DHOA)	Tributyl Phosphate (TBP)	TODGA
Class	Monoamide (Formyl)	Monoamide (Long Chain)	Organophosphorus	Diglycolamide (Tridentate)
Basicity	Weak	Moderate	Strong	High (Chelate effect)
Extraction ()	Very Low (< 0.1)	Moderate	Low	Very High (> 100)
Selectivity	Poor	Good for U/Pu	Good for U/Pu	Excellent for An(III)/Ln(III)
Degradation	Stable against hydrolysis	Stable	Forms acidic DBP/MBP	Degrades to DDOF/DDOA
Primary Use	Degradation Product	TBP Alternative	PUREX Standard	Actinide Partitioning

DDOF as a Degradation Product

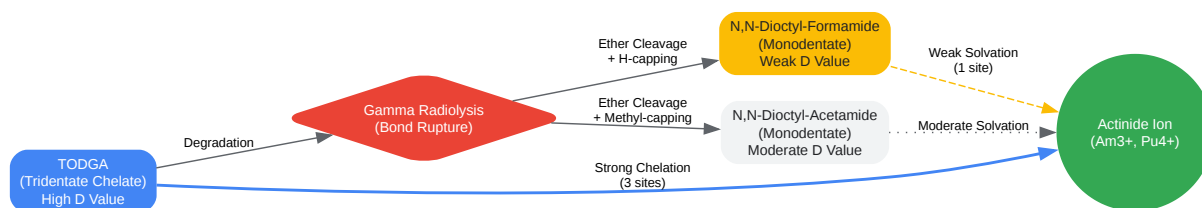
DDOF is generated when TODGA undergoes radiolysis (C-N bond rupture or ether cleavage).

- Impact: Research by Hubscher-Bruder et al.[1] indicates that DDOF accumulation has little positive influence on extraction.
- Contrast: Its methyl-analog, N,N-Dioctylacetamide, does extract Zr and Pd, potentially reducing selectivity.[1] DDOF is therefore "benign" in terms of interfering extraction but represents a loss of active TODGA mass.

Visualizations

Diagram 1: Mechanistic Hierarchy & Degradation Pathway

This diagram illustrates the structural relationship between TODGA, DDOF, and their extraction mechanisms.

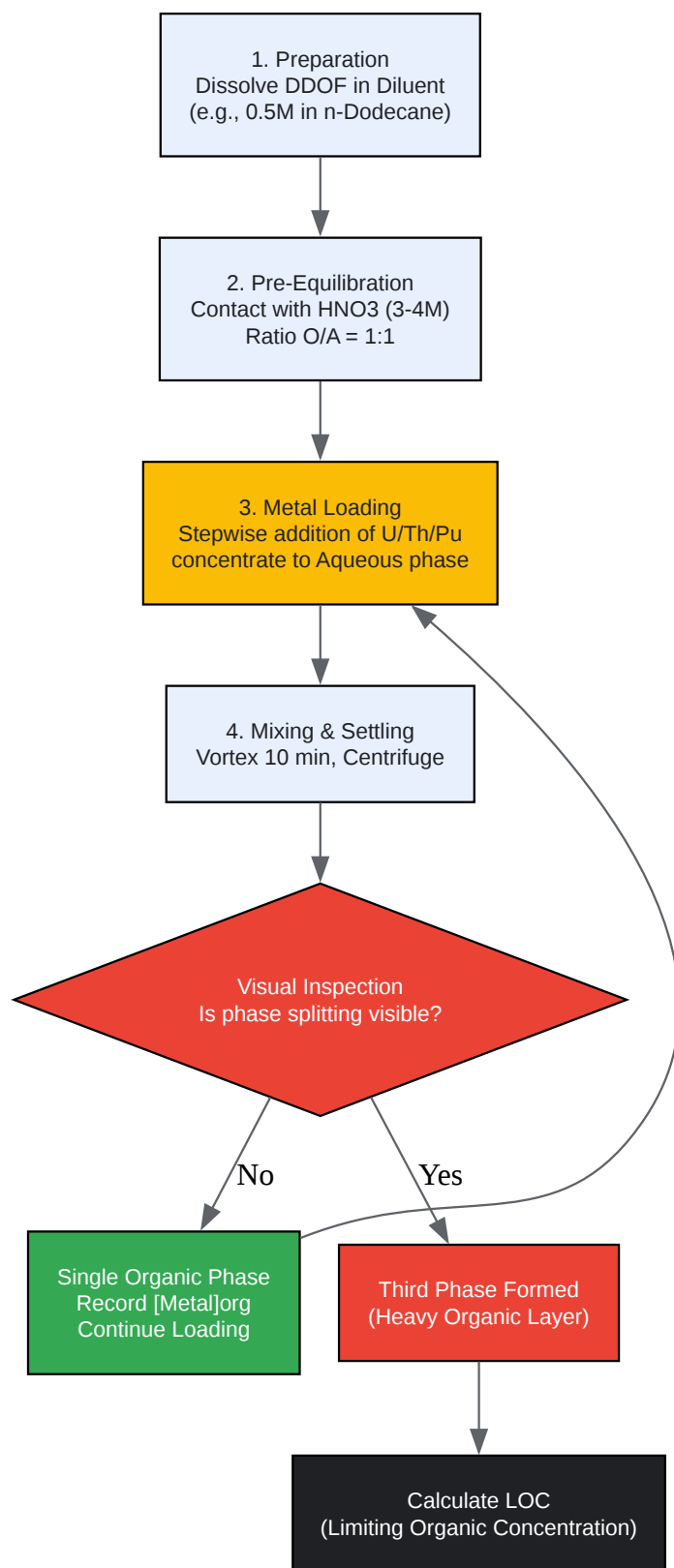


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Caption: Radiolytic degradation of TODGA yields DDOF. Unlike the parent tridentate ligand, DDOF coordinates weakly via a single carbonyl oxygen.

Diagram 2: Experimental Workflow for Third Phase Determination

A standard protocol for assessing the solubility limits of DDOF in various diluents.



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Caption: Step-by-step workflow to determine the Limiting Organic Concentration (LOC) and third-phase formation threshold.

Experimental Protocols

Determination of Distribution Ratio ()

Objective: Quantify the extraction efficiency of DDOF for a specific metal ion (e.g.,

or

).

- Solvent Preparation:
 - Dissolve DDOF to a concentration of 0.5 M in the chosen diluent (e.g., n-dodecane or toluene).
 - Note: Ensure the diluent is anhydrous and high purity (>99%).
- Aqueous Phase Preparation:
 - Prepare a nitric acid solution (typically 0.1 M to 6.0 M) spiked with the radiotracer of interest (e.g., or).
- Contacting:
 - Mix equal volumes (e.g., 1 mL each) of organic and aqueous phases in a polypropylene vial.
 - Agitate mechanically (vortex or shaker) for 30–60 minutes at 25°C. Note: Amide kinetics can be slower than TBP; ensure equilibrium.
- Separation:

- Centrifuge at 3000-4000 rpm for 5 minutes to ensure complete phase separation.
- Analysis:
 - Aliquot defined volumes from both phases.
 - Measure activity using Liquid Scintillation Counting (LSC) or Gamma Spectroscopy.
- Calculation:

Self-Validating Check

To ensure the protocol is valid:

- Mass Balance: The sum of activity in both phases must equal the initial input activity ().
- Isotherm Linearity: Perform the test at three different trace metal concentrations. should remain constant (indicating no polynuclear species formation).

References

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Sources

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